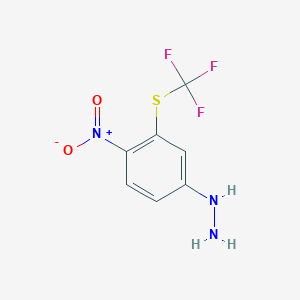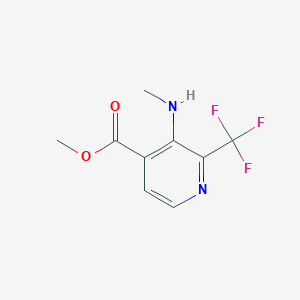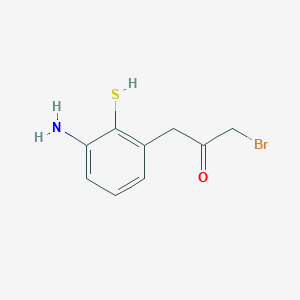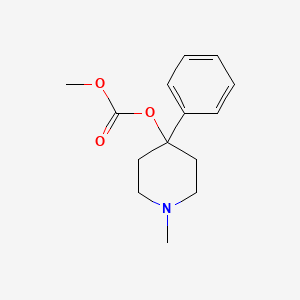
Carbonic acid, methyl 1-methyl-4-phenyl-4-piperidyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, methyl 1-methyl-4-phenyl-4-piperidinyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is known for its unique structure, which includes a piperidine ring, a phenyl group, and a methyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, methyl 1-methyl-4-phenyl-4-piperidinyl ester typically involves the esterification of carbonic acid with 1-methyl-4-phenyl-4-piperidinol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include heating the reactants under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and advanced purification methods like distillation and crystallization can also be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, methyl 1-methyl-4-phenyl-4-piperidinyl ester can undergo various chemical reactions, including:
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, resulting in the formation of carbonic acid and 1-methyl-4-phenyl-4-piperidinol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used, with common reagents including hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Hydrolysis: Carbonic acid and 1-methyl-4-phenyl-4-piperidinol.
Reduction: 1-methyl-4-phenyl-4-piperidinol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbonic acid, methyl 1-methyl-4-phenyl-4-piperidinyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of carbonic acid, methyl 1-methyl-4-phenyl-4-piperidinyl ester involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors, modulating their activity. The piperidine ring and phenyl group contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-phenyl-4-piperidinol: This compound shares the piperidine and phenyl groups but lacks the ester functionality.
Ethyl 1-methyl-4-phenyl-4-piperidinyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.
Uniqueness
Carbonic acid, methyl 1-methyl-4-phenyl-4-piperidinyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
101418-14-8 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
methyl (1-methyl-4-phenylpiperidin-4-yl) carbonate |
InChI |
InChI=1S/C14H19NO3/c1-15-10-8-14(9-11-15,18-13(16)17-2)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Clave InChI |
GVBQMTUMAWWVQV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)(C2=CC=CC=C2)OC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



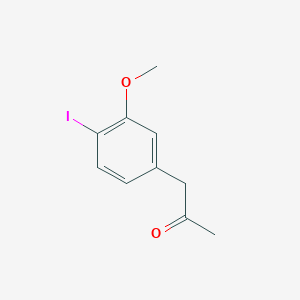

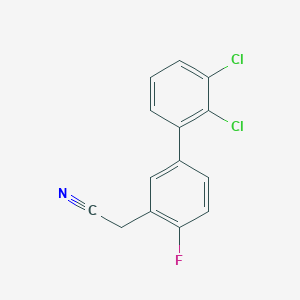
![3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate](/img/structure/B14065933.png)

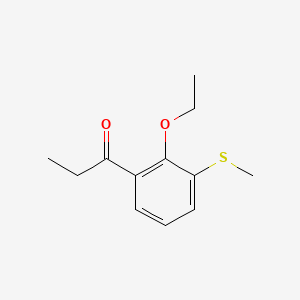
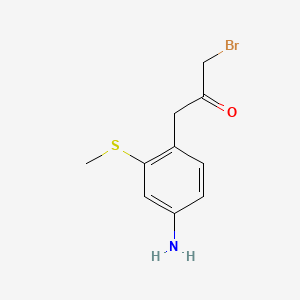
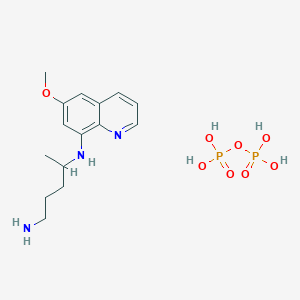
![N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14065965.png)

